molecular formula C15H22N2O2 B1380605 tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 1780002-00-7

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B1380605
CAS No.: 1780002-00-7
M. Wt: 262.35 g/mol
InChI Key: BMSHTNGOWZABQM-UHFFFAOYSA-N
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Description

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 6-amino-1,2,3,4-tetrahydronaphthalene moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the protection of the amino group on the tetrahydronaphthalene ring with a tert-butyl carbamate group. One common method involves the reaction of 6-amino-1,2,3,4-tetrahydronaphthalene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group back to the primary amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.

Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carbamate group can be hydrolyzed under physiological conditions, releasing the active amine which can then interact with biological targets .

Comparison with Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(4-aminobenzyl)carbamate
  • tert-butyl N-(3-aminopropyl)carbamate

Comparison: Compared to these similar compounds, tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of the tetrahydronaphthalene ring, which imparts different steric and electronic properties. This can influence its reactivity and biological activity, making it suitable for specific applications where other compounds might not be as effective .

Biological Activity

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H22N2O2
  • IUPAC Name : this compound

The presence of the tetrahydronaphthalene moiety contributes unique steric and electronic properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The carbamate group can undergo hydrolysis in physiological conditions, releasing the active amine that can modulate various biological pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways. This makes it a candidate for drug development targeting diseases where enzyme dysregulation is a factor.
  • Receptor Binding : The compound may also bind to certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of the Amino Group : The amino group on 6-amino-1,2,3,4-tetrahydronaphthalene is protected using di-tert-butyl dicarbonate (Boc2O).
  • Reaction Conditions : The reaction is generally carried out in an organic solvent like dichloromethane at room temperature in the presence of a base such as triethylamine.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer research:

  • Growth Inhibition Studies : In vitro studies have shown that derivatives of similar structures exhibit potent growth inhibition against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
  • Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level. For instance, studies have quantified changes in key signaling proteins in response to treatment with related compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaKey Biological Activity
This compoundC15H22N2O2Potential enzyme inhibition
tert-butyl N-(2-aminoethyl)carbamateC10H21N2O2Moderate receptor binding
tert-butyl N-(4-aminobenzyl)carbamateC12H17N2O2Varying enzyme inhibition

This table illustrates that while all these compounds share a common carbamate structure, their biological activities differ significantly due to variations in their molecular structure.

Properties

IUPAC Name

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSHTNGOWZABQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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